3-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining pyridine, triazolo, and diazepane moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazolo[4,3-b]pyridazine core through cyclization reactions involving hydrazine derivatives and nitriles . The diazepane ring is then introduced via nucleophilic substitution reactions . The final step involves the coupling of the pyridine-2-carbonitrile moiety under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
3-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function . This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]quinoxalines: Studied for their antiviral and antimicrobial activities.
Pyrido[2,3-d]pyrimidines: Investigated for their potential as kinase inhibitors and anticancer agents.
Uniqueness
3-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile stands out due to its unique combination of structural features, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
3-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N9/c22-14-17-18(5-2-9-24-17)28-10-3-11-29(13-12-28)20-7-6-19-25-26-21(30(19)27-20)16-4-1-8-23-15-16/h1-2,4-9,15H,3,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEVUDJRAJIOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C5=C(N=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.